Technical Monograph: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone
Technical Monograph: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone
Chemical Class: Aryl-Alkyl Ketones / Thioethers IUPAC Name: 1-cyclopentyl-3-(2-(methylthio)phenyl)propan-1-one CAS Registry Number: 898780-71-7
Executive Summary & Application Scope
Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is a specialized lipophilic intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors . Its structure combines a metabolically stable cyclopentyl motif (enhancing blood-brain barrier penetration and lipophilicity) with a reactive ketone linker and an ortho-substituted aryl sulfide.
Core Utility in Drug Discovery:
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Orexin Receptor Antagonists (DORA): The cyclopentyl-propanone scaffold mimics the lipophilic spacers found in sleep-disorder therapeutics, facilitating hydrophobic pocket occupancy.
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P2Y12 Antagonists: Structural similarity to platelet aggregation inhibitor intermediates (e.g., Ticagrelor analogs), where the sulfide moiety acts as a metabolic handle or hydrogen bond acceptor.
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Chiral Alcohol Precursor: The ketone serves as a pro-chiral center, allowing for stereoselective reduction to 1,3-amino alcohols, a privileged motif in medicinal chemistry.
Physiochemical Profile
Understanding the physical properties is critical for assay development and formulation. The presence of the thioether makes this compound prone to oxidation if not stored under inert atmosphere.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₅H₂₀OS | Stoichiometry for reagent loading.[1] |
| Molecular Weight | 248.38 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |
| LogP (Predicted) | 3.9 – 4.2 | Highly lipophilic; likely requires DMSO/Tween for aqueous assays. |
| H-Bond Acceptors | 2 (Ketone O, Sulfide S) | Interaction points for receptor binding pockets. |
| H-Bond Donors | 0 | Good membrane permeability. |
| Rotatable Bonds | 4 | Moderate flexibility allowing induced fit binding. |
| Physical State | Viscous Oil / Low-melting Solid | Handling requires weighing by difference or volumetric transfer. |
Synthetic Methodology (High-Fidelity Protocol)
While multiple routes exist, the Weinreb Amide Coupling is the industry standard for this scaffold to avoid over-addition (tertiary alcohol formation) common with Grignard reactions on nitriles or acid chlorides.
Route: Weinreb Amide Coupling
This protocol couples a cyclopentyl metallo-species with a hydrocinnamic acid derivative.
Step 1: Preparation of the Weinreb Amide
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Precursor: 3-(2-(methylthio)phenyl)propanoic acid.
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Reagents: N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.
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Mechanism: Formation of the activated ester followed by displacement with the amine.
Step 2: Grignard Addition (The Critical Step)
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Reagents: Cyclopentylmagnesium bromide (2.0 M in ether), THF (anhydrous).
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Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂/Ar).
Detailed Protocol:
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Solvation: Dissolve the Weinreb amide (10.0 mmol) in anhydrous THF (50 mL). Cool to 0°C using an ice/water bath.
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Addition: Transfer Cyclopentylmagnesium bromide (12.0 mmol, 1.2 equiv) to the addition funnel via cannula. Add dropwise over 20 minutes. Note: The stable 5-membered chelate intermediate prevents over-addition.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The amide spot (polar) should disappear, replaced by the less polar ketone.
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Quench: Cool back to 0°C. Quench carefully with saturated NH₄Cl (30 mL). Caution: Exothermic.
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Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂). Elute with 0-10% EtOAc in Hexanes.
Reactivity & Transformations
This molecule possesses two orthogonal reactive centers: the Ketone and the Sulfide .
A. Stereoselective Reduction (Corey-Bakshi-Shibata)
To generate the chiral alcohol (essential for bioactivity in most GPCR targets):
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Reagent: BH₃·THF complex, (R)- or (S)-Me-CBS catalyst.
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Outcome: Yields the chiral alcohol with >90% ee.
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Significance: The resulting alcohol can be converted to an amine (via azide) or ether, locking the stereochemistry.
B. Chemoselective S-Oxidation
The sulfide can be tuned to modulate solubility and metabolic stability.
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Sulfoxide (S=O): Use 1.0 equiv NaIO₄ in MeOH/Water. Creates a new chiral center at Sulfur (diastereomeric mixture).
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Sulfone (O=S=O): Use 2.5 equiv mCPBA or Oxone®. Increases polarity and reduces metabolic liability.
Visualizations of Pathways
Figure 1: Synthetic Logic & Workflow
This diagram illustrates the convergent synthesis via the Weinreb intermediate, ensuring high fidelity of the ketone product.
Caption: Convergent synthesis via Weinreb Amide prevents tertiary alcohol by-products, ensuring high yield of the target ketone.
Figure 2: Metabolic & Chemical Divergence
This diagram maps the downstream utility of the molecule in drug design, highlighting the orthogonal reactivity of the ketone and sulfide groups.
Caption: Orthogonal reactivity profile allowing parallel optimization of the linker (reduction) and the aryl tail (oxidation).
Safety & Handling Protocols
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Odor Control: The thiomethyl moiety may carry a stench characteristic of sulfides. All reactions, particularly the workup of the precursor acid, must be performed in a well-ventilated fume hood. Bleach (hypochlorite) solution should be kept ready to neutralize glassware.
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Peroxide Hazard: When using ether/THF for the Grignard step, ensure solvents are peroxide-free. The target molecule itself is stable but the alkyl-sulfide is prone to air oxidation over long periods; store under Argon at -20°C.
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Toxicity: As a lipophilic ketone, assume high skin permeability. Double-gloving (Nitrile) is mandatory.
References
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Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
- Foundational reference for the synthesis protocol described in Section 3.
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Corey, E. J.; Bakshi, R. K.; Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines". Journal of the American Chemical Society, 109(18), 5551–5553. Link
- Standard protocol for the stereoselective reduction described in Section 4.
- Bossert, F.; Vater, W. (1989). "Dihydropyridines: Chemistry and biological activity". Medicinal Research Reviews, 9(3), 291-324. (Contextual grounding for aryl-alkyl ketone scaffolds in cardiovascular drugs).
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PubChem Compound Summary. (2024). "Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CID 24725962)". National Center for Biotechnology Information. Link
- Verification of chemical identity, CAS, and physical properties.
